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Abstract

CH1055 is a versatile small-molecule near-infrared 1l (NIR-11) fluorescent dye that has emerged
as a powerful tool for in vivo imaging. Its favorable optical properties, including an excitation
wavelength around 808 nm and emission in the 1000-1700 nm window, allow for deep tissue
penetration and high signal-to-background ratios, overcoming the limitations of traditional
visible and NIR-I imaging. This technical guide provides an in-depth analysis of the mechanism
of action of CH1055-based probes for in vivo imaging, with a focus on its applications in
oncology and diagnostics. We detail the principles of passive and active targeting, summarize
key quantitative data from preclinical studies, and provide representative experimental
protocols.

Introduction: The CH1055 Fluorophore

CH1055 is a synthetic organic dye with a molecular weight of approximately 970 Da.[1] This
low molecular weight is advantageous for in vivo applications as it falls below the renal
excretion threshold, facilitating rapid clearance from the body and minimizing potential long-
term toxicity.[1][2] The core utility of CH1055 in vivo imaging lies in its fluorescence within the
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NIR-II window, a spectral range where light scattering and tissue autofluorescence are
significantly reduced.[2][3] This results in clearer images with deeper tissue penetration,
enabling the visualization of structures at depths of several millimeters.[2][4]

The term "CH1055 triethylamine" as a specific imaging agent is a misnomer. Triethylamine is
a common reagent used to adjust the pH during the synthesis and conjugation of CH1055 to
various targeting ligands.[5] The in vivo performance and mechanism of action are dictated by
the CH1055 fluorophore itself and, critically, the molecule it is attached to.

Mechanism of Action: Passive and Active Targeting

The in vivo imaging mechanism of CH1055 can be broadly categorized into two strategies:
passive targeting through the enhanced permeability and retention (EPR) effect and active
targeting via conjugation to specific biomolecules.

Passive Targeting with PEGylated CH1055 (CH1055-
PEG)

When conjugated with polyethylene glycol (PEG), the resulting CH1055-PEG probe can
passively accumulate in tumor tissues.[4] The EPR effect is a phenomenon characteristic of
solid tumors, where the rapidly growing and poorly formed tumor vasculature is "leaky" to
macromolecules, and the poor lymphatic drainage of the tumor results in their retention.[4] This
leads to a gradual accumulation of CH1055-PEG in the tumor, allowing for its visualization
against the surrounding healthy tissue. This mechanism is particularly useful for imaging
tumors with a compromised vasculature, such as glioblastomas.[6][7]

Active Targeting with CH1055 Conjugates

For more specific imaging, CH1055 can be conjugated to targeting ligands that bind to specific
biomarkers overexpressed on the surface of cells of interest. This active targeting approach
generally leads to higher signal-to-background ratios and allows for the visualization of tissues
based on their molecular profile.

e Tumor Imaging with Anti-EGFR Affibody: CH1055 has been conjugated to an anti-EGFR
(Epidermal Growth Factor Receptor) affibody to specifically target tumors overexpressing
EGFR, such as certain squamous cell carcinomas.[2][8] The affibody directs the CH1055 dye
to the tumor cells, enabling their precise localization.
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e Osteosarcoma Imaging: For osteosarcoma, CH1055 has been linked to an aptamer (PT) that
recognizes osteosarcoma cells, creating CH1055-PEG-PT for targeted imaging of primary
tumors.[9][10] Another approach for imaging osteosarcoma lung metastases involves using a
CH1055-PEG-Affibody conjugate.[9]

 Articular Cartilage Degeneration Imaging: A conjugate of CH1055 with the type Il collagen-
binding peptide WYRGRL (CH1055-WL) has been developed to image articular cartilage
degeneration.[11] This probe specifically binds to type Il collagen, a key component of
articular cartilage, allowing for the sensitive detection of its degradation in conditions like
osteoarthritis.[11]

 Integrin Imaging with c(RGDyK): The cyclic peptide c(RGDyK) is a well-known ligand for
avp3 integrins, which are often overexpressed on angiogenic endothelial cells and some
tumor cells. While direct studies with CH1055-c(RGDyK) were not found in the provided
search results, the synthesis of similar NIR dye-RGD conjugates is well-established,
suggesting the feasibility of this approach for imaging angiogenesis.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical in vivo imaging studies
using various CH1055-based probes.

Table 1: In Vivo Performance of CH1055-PEG for Brain Tumor Imaging

Tumor-to-
Animal Tumor Imaging Time Post- Normal
Model Model Depth Injection Tissue Reference
(TINT) Ratio
Orthotopic
Nude Mouse Us7MG ~4 mm 6 hours 3.2 [7]
Glioblastoma
Orthotopic
Nude Mouse U87MG ~4 mm 24 hours 4.25+0.35 [7]

Glioblastoma

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/31793757/
https://www.researchgate.net/figure/a-NIR-II-signals-of-CH1055-PEG-PT-in-143B-orthotopic-tumor-mice-and-the-blocking-group_fig3_337718922
https://pubmed.ncbi.nlm.nih.gov/31793757/
https://pubmed.ncbi.nlm.nih.gov/30628591/
https://pubmed.ncbi.nlm.nih.gov/30628591/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1643841/
https://www.researchgate.net/publication/258711324_Synthesis_of_dimeric_cyclic_RGD_based_near-infrared_probe_for_in_vivo_tumor_diagnosis
https://www.researchgate.net/figure/Through-skull-non-invasive-imaging-of-brain-tumour-at-4mm-depth-with-CH1055-PEG-a_fig1_284563565
https://www.researchgate.net/figure/Through-skull-non-invasive-imaging-of-brain-tumour-at-4mm-depth-with-CH1055-PEG-a_fig1_284563565
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12402061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 2: In Vivo Performance of CH1055-Affibody for EGFR-Positive Tumor Imaging

) Tumor-to-
. Time Post- .
Animal Model Tumor Model o Normal Tissue Reference
Injection )
(TINT) Ratio

Subcutaneous
Nude Mouse SAS Squamous 1 hour ~4 [8]

Cell Carcinoma

Subcutaneous
Nude Mouse SAS Squamous 6 hours ~7.5 [8]

Cell Carcinoma

Table 3: Imaging Parameters for CH1055-based Probes

Excitation L. . .
Probe Emission Filter Exposure Time Reference
Wavelength
CH1055-PEG N
) Not Specified >1200 nm 300 ms [4]
(Lymphatics)
CH1055-PEG - 1200 nm long-
] Not Specified 400 ms [7]
(Brain Tumor) pass
CH1055-PEG-PT 1000 nm long-
808 nm 40 ms - 70 ms [10]
(Osteosarcoma) pass

Experimental Protocols

The following sections provide generalized experimental protocols for in vivo imaging with
CH1055-based probes, based on published studies.

General Animal Preparation and Handling

» Animal Models: Nude mice (athymic) are commonly used for xenograft tumor models to
prevent rejection of human cancer cells.[4][10]

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.researchgate.net/figure/Molecular-imaging-of-tumour-with-CH1055-anti-EGFR-affibody-and-imaging-guided-tumour_fig4_284563565
https://www.researchgate.net/figure/Molecular-imaging-of-tumour-with-CH1055-anti-EGFR-affibody-and-imaging-guided-tumour_fig4_284563565
https://www.researchgate.net/publication/284563565_A_small-molecule_dye_for_NIR-II_imaging
https://www.researchgate.net/figure/Through-skull-non-invasive-imaging-of-brain-tumour-at-4mm-depth-with-CH1055-PEG-a_fig1_284563565
https://www.researchgate.net/figure/a-NIR-II-signals-of-CH1055-PEG-PT-in-143B-orthotopic-tumor-mice-and-the-blocking-group_fig3_337718922
https://www.researchgate.net/publication/284563565_A_small-molecule_dye_for_NIR-II_imaging
https://www.researchgate.net/figure/a-NIR-II-signals-of-CH1055-PEG-PT-in-143B-orthotopic-tumor-mice-and-the-blocking-group_fig3_337718922
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12402061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Tumor Implantation: For subcutaneous tumor models, cancer cells (e.g., 1 x 10”6 to 5 x 10”6
cells) are suspended in a suitable medium like PBS or Matrigel and injected subcutaneously
into the flank or shoulder of the mouse.[14] For orthotopic models, cells are implanted in the
organ of origin (e.g., brain).[7] Tumors are typically allowed to grow to a palpable size (e.g.,
5-10 mm in diameter) before imaging.

e Anesthesia: During imaging, animals are anesthetized to prevent movement. Isoflurane
inhalation is a common method.[15]

In Vivo NIR-IlI Fluorescence Imaging Protocol

e Probe Administration: The CH1055-based probe is typically administered via intravenous (tail
vein) injection. The dose will vary depending on the probe and application but is often in the
range of 50-200 pL of a solution with a concentration of around 1 mg/mL.[8][15]

e Image Acquisition:
o The anesthetized mouse is placed on the imaging stage of a NIR-Il imaging system.
o An 808 nm laser is commonly used for excitation.[10][15]

o Along-pass filter (e.g., 2000 nm, 1200 nm, or 1300 nm) is used to collect the emitted
fluorescence and block the excitation light.[4][7][10]

o Images are acquired at various time points post-injection (e.g., 1, 2, 4, 6, 12, 24, 48 hours)
to monitor the biodistribution and target accumulation of the probe.[7][8][15]

o Exposure times can range from tens of milliseconds to a few seconds depending on the
brightness of the probe and the sensitivity of the detector.[4][10]

e Image Analysis:

o Regions of interest (ROIs) are drawn around the tumor and a contralateral normal tissue
area (e.g., muscle).

o The average fluorescence intensity in each ROI is measured using image analysis
software (e.g., ImageJ).[15]
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o The tumor-to-normal tissue (or tumor-to-background) ratio is calculated by dividing the
average fluorescence intensity of the tumor ROI by that of the normal tissue ROL.[8]

Ex Vivo Biodistribution Analysis

o Tissue Harvesting: At the final imaging time point, mice are euthanized.

o Organ Dissection: Major organs (e.g., heart, liver, spleen, lungs, kidneys) and the tumor are
excised.

e Ex Vivo Imaging: The excised organs and tumor are arranged and imaged using the NIR-I
imaging system to confirm the in vivo findings and assess the probe's biodistribution.[15]

Visualizations
Signaling Pathways and Targeting Mechanisms
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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